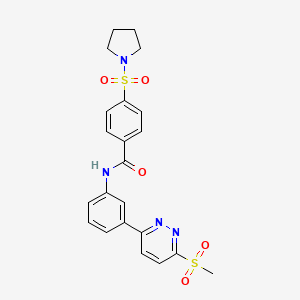

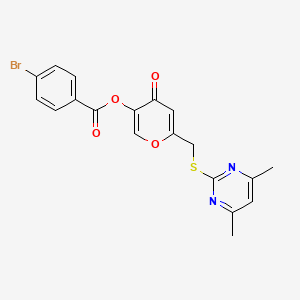

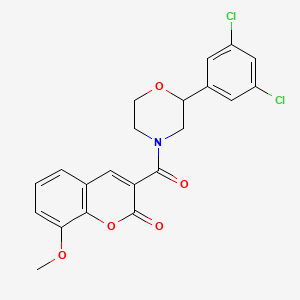

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have successfully prepared it by coupling a hydrazine-coupled pyrazole with a 2-methyl-3-nitrobenzoate moiety. Verification of the structure has been achieved through elemental microanalysis, FTIR (Fourier Transform Infrared Spectroscopy), and 1H NMR (Nuclear Magnetic Resonance) techniques .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Structural Analysis and Hydrogen-Bonding Patterns

Research on isomeric reaction products related to pyrazole derivatives has revealed complex hydrogen-bonding patterns, crucial for understanding molecular interactions and stability. For example, studies on hydrogen-bonded sheets and chains in derivatives like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate highlight the role of N-H...N, N-H...O, and C-H...O hydrogen bonds in forming structured assemblies. These insights are fundamental for the development of novel materials and pharmaceuticals, demonstrating the importance of detailed structural analysis (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, including processes like regioselective synthesis and N-alkylation/N-arylation, have been extensively explored. These methods allow for the preparation of unsymmetrical pyrazoles with diverse substituents, providing valuable tools for chemical research and development. The controlled synthesis of these compounds enables researchers to tailor their physical and chemical properties for specific applications, including medicinal chemistry and material science (Wang, Tan, & Zhang, 2000).

Applications in Dye and Pigment Synthesis

Pyrazole derivatives serve as key intermediates in the synthesis of heterocyclic dyes, demonstrating their versatility in colorant chemistry. The development of new azo Schiff bases from pyrazole derivatives for spectroscopic and theoretical investigations highlights their role in creating dyes with specific optical properties. These compounds' ability to bind with metals and form complexes is particularly valuable for designing dyes with tailored absorption characteristics for various industrial applications, including textiles and ink manufacturing (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Molecular Interactions and Catalysis

Research into the molecular interactions and catalytic properties of pyrazole-based compounds further exemplifies their scientific significance. For instance, the study of dinickel(II) complexes of bis(N-heterocyclic carbene) ligands containing pyrazolate bridges showcases their potential as highly efficient catalysts in organic synthesis. These findings are crucial for advancing catalytic methodologies, potentially leading to more efficient and environmentally friendly chemical processes (Zhou, Xi, Chen, & Wang, 2008).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives have been shown to influence a variety of biochemical pathways, often resulting in significant downstream effects .

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Similar compounds have been shown to have a variety of effects, including cytotoxic activity against certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized by the body .

Propiedades

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-12-14-20(15-13-16)35(32,33)23-18(3)26-27(19-8-5-4-6-9-19)24(23)34-25(29)21-10-7-11-22(17(21)2)28(30)31/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJWOZHPHARATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)

![2-{4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl}acetic acid](/img/structure/B2974434.png)

![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)

![4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2974437.png)

![1-[2-Oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2974441.png)